molecular formula C11H13NO3 B8586273 1-Cyclopropyl-2-(2-nitrophenyl)ethanol

1-Cyclopropyl-2-(2-nitrophenyl)ethanol

Cat. No. B8586273
M. Wt: 207.23 g/mol
InChI Key: HELCQAIXQCZKTH-UHFFFAOYSA-N
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Patent
US08071824B2

Procedure details

To 4.9 g (35.7 mmol) of 2-nitrotoluene in 30 ml of DMF are added, within one hour, 0.168 g (2.55 mmol; 85% purity) of KOH and simultaneously 5 g (71.34 mmol) of cyclopropylcarboxaldehyde. The mixture is stirred at room temperature (RT) for 0.5 h, then 0.5 equivalent of cyclopropylcarboxaldehyde is added and the mixture is stirred at RT for a further hour. Subsequently, a majority of the DMF is distilled off under reduced pressure, and the residue is admixed with water and extracted with ethyl acetate. After the evaporation of the solvent and chromatography using silica gel (elution with toluene/ethyl acetate mixtures), 4.2 g (yield 55% of theory, purity (GC-MS 95.9%) of 1-cyclopropyl-2-(2-nitrophenyl)ethanol were obtained in the form of an oil.
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.168 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-:3])=[O:2].[OH-].[K+].[CH2:13]1[CH:15]([CH:16]([OH:19])C#N)[CH2:14]1>CN(C=O)C>[CH:15]1([CH:16]([OH:19])[CH2:10][C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N+:1]([O-:3])=[O:2])[CH2:13][CH2:14]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.9 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.168 g
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C1CC1C(C#N)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC1C(C#N)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature (RT) for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is stirred at RT for a further hour
DISTILLATION
Type
DISTILLATION
Details
Subsequently, a majority of the DMF is distilled off under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent and chromatography

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C1(CC1)C(CC1=C(C=CC=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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